molecular formula C25H43NO6 B13391300 (ssR,dR,1S,2S,6R,8S,8aR)-8-(2,2-Dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-ss,d-dihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Ammonium Salt; Simvastatin Acid Ammonium Salt; Simvastatin Ammonium Salt; Simvastatin Carboxylic Acid Ammonium Salt

(ssR,dR,1S,2S,6R,8S,8aR)-8-(2,2-Dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-ss,d-dihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Ammonium Salt; Simvastatin Acid Ammonium Salt; Simvastatin Ammonium Salt; Simvastatin Carboxylic Acid Ammonium Salt

Cat. No.: B13391300
M. Wt: 453.6 g/mol
InChI Key: FFPDWNBTEIXJJF-UHFFFAOYSA-N
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Description

The compound (ssR,dR,1S,2S,6R,8S,8aR)-8-(2,2-Dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-ss,d-dihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Ammonium Salt Simvastatin Acid Ammonium Salt , Simvastatin Ammonium Salt , or Simvastatin Carboxylic Acid Ammonium Salt , is a derivative of simvastatin. Simvastatin is a widely used medication for lowering cholesterol and preventing cardiovascular diseases. This compound is a more soluble form of simvastatin, making it easier to handle in various pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin Ammonium Salt involves several steps, starting from the fermentation of Aspergillus terreus to produce lovastatin. Lovastatin is then chemically modified to obtain simvastatin. The final step involves the conversion of simvastatin to its ammonium salt form through a reaction with ammonium hydroxide under controlled conditions.

Industrial Production Methods

Industrial production of Simvastatin Ammonium Salt follows a similar route but on a larger scale. The process involves:

  • Fermentation of Aspergillus terreus to produce lovastatin.
  • Chemical modification of lovastatin to produce simvastatin.
  • Conversion of simvastatin to its ammonium salt form using ammonium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Simvastatin Ammonium Salt: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form simvastatin hydroxy acid.

    Reduction: Reduction reactions can convert it back to its lactone form.

    Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Various alkylating agents can be used under mild conditions.

Major Products

    Oxidation: Simvastatin hydroxy acid.

    Reduction: Simvastatin lactone.

    Substitution: Various simvastatin derivatives.

Scientific Research Applications

Simvastatin Ammonium Salt: has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying statin derivatives.

    Biology: Investigated for its effects on cellular cholesterol metabolism.

    Medicine: Used in the development of new cholesterol-lowering drugs.

    Industry: Employed in the formulation of more soluble and bioavailable statin medications.

Mechanism of Action

Simvastatin Ammonium Salt: works by inhibiting the enzyme HMG-CoA reductase, which is crucial for cholesterol synthesis in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The molecular target is the HMG-CoA reductase enzyme, and the pathway involves the mevalonate pathway, which is essential for cholesterol biosynthesis.

Comparison with Similar Compounds

Simvastatin Ammonium Salt: is unique compared to other statins due to its increased solubility and ease of formulation. Similar compounds include:

    Atorvastatin: Another potent statin with a different chemical structure.

    Lovastatin: The precursor to simvastatin, with a similar mechanism of action but less potency.

    Rosuvastatin: Known for its high potency and long half-life.

Properties

IUPAC Name

azanium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPDWNBTEIXJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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